![molecular formula C20H22NO+ B14428175 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- CAS No. 80988-60-9](/img/structure/B14428175.png)
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- is a chemical compound known for its unique structure and properties This compound belongs to the indolium family, characterized by a positively charged nitrogen atom within a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and triggering apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **3H-Indolium, 2-[2-(4-methoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-: Similar structure but with an amino group instead of an ethenyl linkage.
- **3H-Indolium, 1-ethyl-2-[2-(4-methoxyphenyl)ethenyl]-3,3-dimethyl-: Similar structure with an ethyl group at the nitrogen atom .
Propiedades
Número CAS |
80988-60-9 |
|---|---|
Fórmula molecular |
C20H22NO+ |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C20H22NO/c1-20(2)17-7-5-6-8-18(17)21(3)19(20)14-11-15-9-12-16(22-4)13-10-15/h5-14H,1-4H3/q+1 |
Clave InChI |
AESIHUSCPZMZBD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)

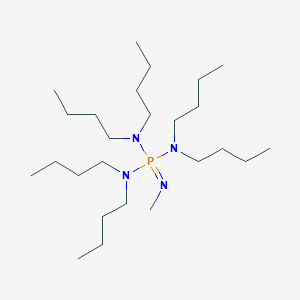
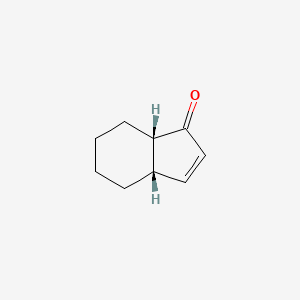
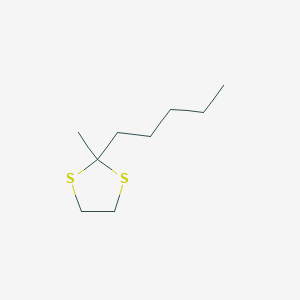


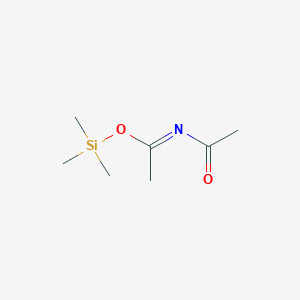


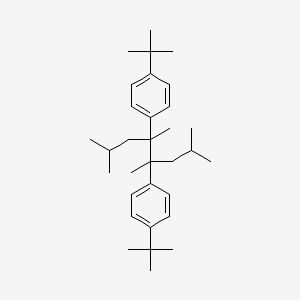
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
